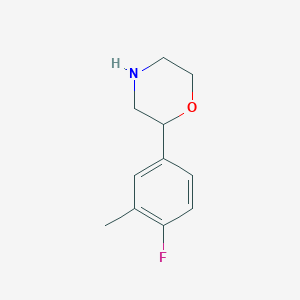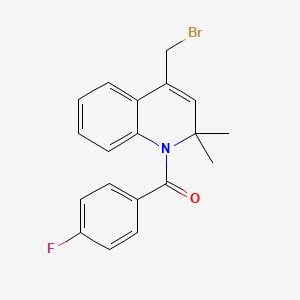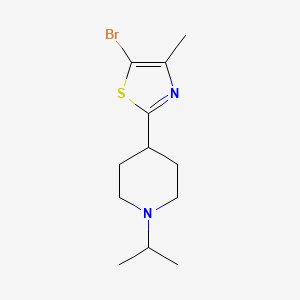
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, also known as (S)-EMPEA, is an aromatic compound commonly used in scientific research. It is a chiral molecule, meaning it has two mirror image isomers, and has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. We will also explore potential future directions for research on this compound.
Scientific Research Applications
1. Chemical Synthesis and Modifications
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol has been utilized in various chemical syntheses and modifications. For instance, it has been transformed into ethyl 2-aminopropenoate with 3-phenylthio or 3-ethoxy substituents through reactions with thiophenol or sodium (or lithium) ethoxide in ethanol (Kakimoto, Mariko, Kondo, & Hiyama, 1982). Additionally, it is involved in the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, significant in anticancer research (Patravale, Gore, Patil, Kolekar, Deshmukh, & Anbhule, 2014).
2. Biocatalysis and Green Chemistry
In the realm of green chemistry and biocatalysis, this compound plays a crucial role. Its enantiomerically pure form is significant for producing various drug intermediates. A study showed its synthesis from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst, highlighting the importance of optimizing experimental conditions for catalytic bioreduction reactions (Kavi, Özdemir, Dertli, & Şahin, 2021).
3. Exploration in Cancer Research
There's ongoing research exploring the role of this compound derivatives in cancer research. For example, derivatives synthesized in an alkaline water–ethanol medium have shown potential against various cancer cell lines, such as human breast cancer (MCF7) and human colon cancer (HT29) cells (Patravale et al., 2014).
4. Pharmaceutical Intermediates Synthesis
The compound is also involved in the synthesis of pharmaceutical intermediates. For example, its derivative, (S)-1-(4-methoxyphenyl) ethanol, has been used for synthesizing antihistamines like diphenhydramine hydrochloride and loratadine (Kavi et al., 2021).
Mechanism of Action
Target of Action
The primary target of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, also known as Apremilast, is the enzyme phosphodiesterase 4 (PDE4) . PDE4 plays a crucial role in immune responses by metabolizing cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses .
Mode of Action
Apremilast acts as a selective inhibitor of PDE4 . By inhibiting PDE4, Apremilast increases intracellular cAMP levels . This increase in cAMP suppresses the spontaneous production of TNF-alpha , a pro-inflammatory cytokine, from human rheumatoid synovial cells .
Biochemical Pathways
The inhibition of PDE4 by Apremilast leads to an increase in intracellular cAMP levels . Elevated cAMP levels can regulate inflammation through multiple downstream effectors, including PKA, Epac1, and Epac2 . These downstream effectors can inhibit the release of pro-inflammatory cytokines and stimulate the production of anti-inflammatory cytokines .
Pharmacokinetics
Apremilast has a bioavailability of 73% and reaches peak plasma concentrations approximately 2.5 hours after oral administration . It is primarily metabolized in the liver by CYP3A4 , with minor contributions from CYP2A6 and CYP1A2 . The elimination half-life of Apremilast is between 6 to 9 hours , and it is excreted in the urine (58%) and feces (39%) .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels result in a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines . This shift in cytokine production can reduce inflammation and alleviate symptoms in conditions such as psoriasis and psoriatic arthritis .
Action Environment
The action of Apremilast can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s diet, age, and overall health status. Additionally, the drug’s stability and efficacy can be influenced by storage conditions. Apremilast should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide levels in cells . The interaction between this compound and these enzymes can modulate their activity, leading to changes in cellular signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to modulate the activity of protein kinase A (PKA) and cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB), which are key regulators of gene expression and cellular metabolism . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that degrades cAMP . By inhibiting PDE4, this compound increases the levels of cAMP in cells, which in turn activates PKA and CREB, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular signaling and promoting cell survival . At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function . The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity in different tissues, influencing its overall effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes.
properties
IUPAC Name |
(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-3-15-11-6-8(9(12)7-13)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYDEVYSDHZRMI-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CO)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CO)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)
![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)
![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)
![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)


![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)
